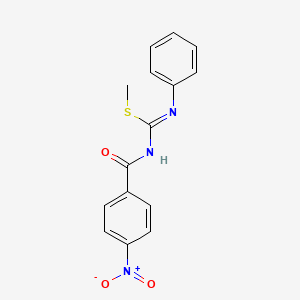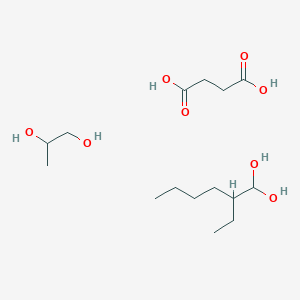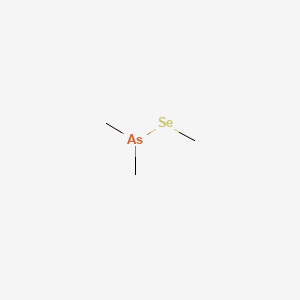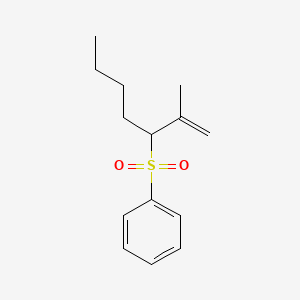
(2-Methylhept-1-ene-3-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylhept-1-ene-3-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a 2-methylhept-1-ene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where benzene is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group . The resulting sulfonylbenzene can then undergo a Friedel-Crafts alkylation reaction with 2-methylhept-1-ene in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of (2-Methylhept-1-ene-3-sulfonyl)benzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylhept-1-ene-3-sulfonyl)benzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylhept-1-ene-3-sulfonyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Methylhept-1-ene-3-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methylhept-1-ene-3-sulfonyl)toluene
- (2-Methylhept-1-ene-3-sulfonyl)phenol
- (2-Methylhept-1-ene-3-sulfonyl)aniline
Uniqueness
(2-Methylhept-1-ene-3-sulfonyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
72592-56-4 |
|---|---|
Molekularformel |
C14H20O2S |
Molekulargewicht |
252.37 g/mol |
IUPAC-Name |
2-methylhept-1-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C14H20O2S/c1-4-5-11-14(12(2)3)17(15,16)13-9-7-6-8-10-13/h6-10,14H,2,4-5,11H2,1,3H3 |
InChI-Schlüssel |
RTGVIPNVJBVHJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=C)C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


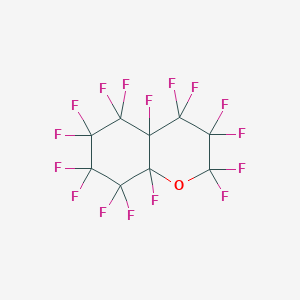


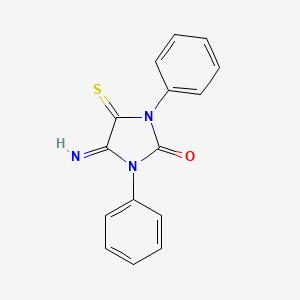
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)


